molecular formula C13H13F3N2O4 B2403330 Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate CAS No. 1025366-08-8

Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate

Cat. No.: B2403330
CAS No.: 1025366-08-8
M. Wt: 318.252
InChI Key: HTBJNJJEYXGXLW-REZTVBANSA-N
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Description

Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate is a complex organic compound characterized by its molecular structure, which includes a methoxyimino group, a trifluoromethyl group, and an amino propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate typically involves multiple steps, starting with the preparation of the methoxyimino group. This can be achieved by reacting a suitable precursor with methoxyamine under controlled conditions. The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide. The final step involves the formation of the amino propanoate moiety, which can be achieved through an amide coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group makes it a valuable reagent in the development of fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.

Biology: In biological research, Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate can be used as a probe to study enzyme activities or as a precursor for bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its unique structure may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, including materials with enhanced properties such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the specific biological system and the intended application.

Comparison with Similar Compounds

  • Methyl 3-(methoxyimino)-3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)propanoate: Similar in structure but with a different substituent on the pyridine ring.

  • Trifloxystrobin: A fungicide with a similar trifluoromethyl group but different functional groups.

Uniqueness: Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development across multiple fields.

Properties

IUPAC Name

methyl (3E)-3-methoxyimino-2-[[4-(trifluoromethyl)benzoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O4/c1-21-12(20)10(7-17-22-2)18-11(19)8-3-5-9(6-4-8)13(14,15)16/h3-7,10H,1-2H3,(H,18,19)/b17-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBJNJJEYXGXLW-REZTVBANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NOC)NC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/OC)NC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820290
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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